![molecular formula C30H25F2N3O5S B5585388 13-[4-(difluoromethoxy)-3-methoxybenzylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide](/img/structure/B5585388.png)
13-[4-(difluoromethoxy)-3-methoxybenzylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxamide
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Overview
Description
The compound , due to its complex nomenclature, suggests a highly specialized structure possibly involving a macrocyclic or polycyclic framework with multiple functional groups, including ether, amide, and possibly heterocyclic components. Such compounds are of interest in various fields of chemistry and materials science for their unique properties and potential applications.
Synthesis Analysis
Synthesis of complex organic molecules like the one described often involves multi-step reactions, starting from simpler precursors. For example, the synthesis of complex macrocycles or polycyclic compounds can involve condensation reactions, ring-closure strategies, and the use of protecting groups to control the reactivity of functional groups (Nielsen et al., 1990).
Molecular Structure Analysis
The determination of the molecular structure of complex compounds typically utilizes techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For instance, crystal and molecular structure analysis can reveal conformational details and intramolecular interactions, such as hydrogen bonding, that stabilize the compound's structure (Xu et al., 2012).
Chemical Reactions and Properties
The reactivity of complex organic molecules can be influenced by their functional groups and structural framework. Studies on reactions, such as intramolecular oxygen migration and the formation of cyclic intermediates, provide insights into the compound's chemical behavior and potential transformations (Menzek & Altundas, 2006).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its characterization and application. The crystal structure, for example, can provide information on the compound's stability, packing, and potential for forming supramolecular assemblies (Ganapathy et al., 2013).
properties
IUPAC Name |
(13Z)-13-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-9-methyl-N-(2-methylphenyl)-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H25F2N3O5S/c1-16-8-4-6-10-19(16)33-26(36)24-25-18-9-5-7-11-20(18)40-30(24,2)34-29-35(25)27(37)23(41-29)15-17-12-13-21(39-28(31)32)22(14-17)38-3/h4-15,24-25,28H,1-3H3,(H,33,36)/b23-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMCUPOQUNUUQW-HAHDFKILSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)C(=CC6=CC(=C(C=C6)OC(F)F)OC)S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)C2C3C4=CC=CC=C4OC2(N=C5N3C(=O)/C(=C/C6=CC(=C(C=C6)OC(F)F)OC)/S5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H25F2N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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